
2-Chloro-1-chroman-6-yl-ethanone
Descripción general
Descripción
2-Chloro-1-chroman-6-yl-ethanone is a biochemical compound used in various fields of research and industry . It has a molecular formula of C11H11ClO2 and a molecular weight of 210.66 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-chroman-6-yl-ethanone consists of a chroman-6-yl group attached to an ethanone group with a chlorine atom . The average mass is 210.657 Da and the monoisotopic mass is 210.044754 Da .Aplicaciones Científicas De Investigación
Proteomics Research
2-Chloro-1-chroman-6-yl-ethanone is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.
Pharmaceutical Applications
This compound finds applications in the pharmaceutical industry. It can be used in the synthesis of various drugs and therapeutic agents.
Organic Synthesis
2-Chloro-1-chroman-6-yl-ethanone is used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. This compound can be used as a building block in the synthesis of complex organic molecules.
Anticancer Research
Chromanone analogs, which include 2-Chloro-1-chroman-6-yl-ethanone, show various biological activities such as anticancer . They can be used in the development of new anticancer drugs.
Antiviral Research
Chromanone analogs have shown antiviral activity . This suggests that 2-Chloro-1-chroman-6-yl-ethanone could potentially be used in the development of antiviral drugs.
Antidepressant Research
Chromanone analogs have shown antidepressant activity . This suggests that 2-Chloro-1-chroman-6-yl-ethanone could potentially be used in the development of antidepressant drugs.
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that similar compounds participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks a carbon atom to form a cationic intermediate . This could potentially be a key step in the interaction of 2-Chloro-1-chroman-6-yl-ethanone with its targets .
Biochemical Pathways
It is possible that this compound could influence pathways involving electrophilic aromatic substitution, given its structural similarities to other compounds that undergo these reactions .
Pharmacokinetics
The impact of these properties on the bioavailability of 2-Chloro-1-chroman-6-yl-ethanone is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect 2-chloro-1-chroman-6-yl-ethanone is currently unavailable .
Propiedades
IUPAC Name |
2-chloro-1-(3,4-dihydro-2H-chromen-6-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h3-4,6H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIACXUZFZHMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-chroman-6-yl-ethanone | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

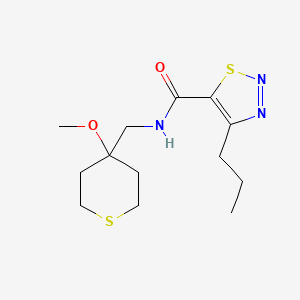
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
methanone](/img/structure/B2511265.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)
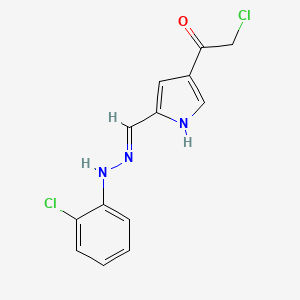
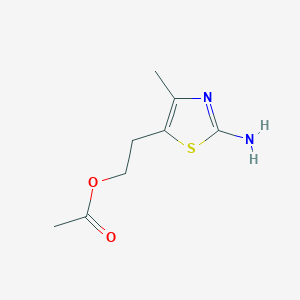
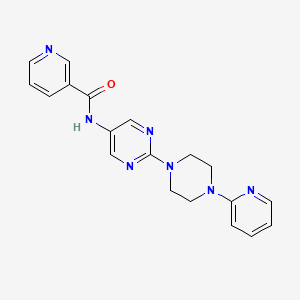

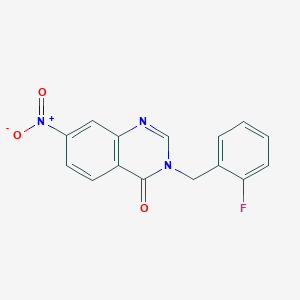
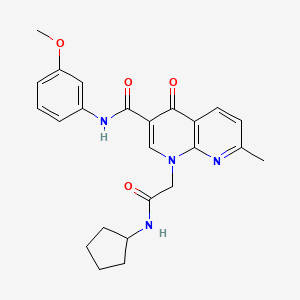

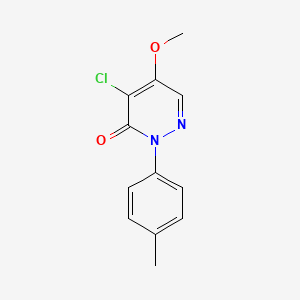
![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2511284.png)